molecular formula C19H20N4O3S2 B13361335 ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate

ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B13361335
M. Wt: 416.5 g/mol
InChI Key: CHLGLQBCSUWPSN-UHFFFAOYSA-N
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Description

Ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and thiadiazole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against certain diseases.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic derivatives with comparable structures, such as:

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Indole derivatives
  • Imidazole-containing compounds

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[(11-benzyl-8-oxo-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C19H20N4O3S2/c1-2-26-16(24)12-27-19-21-23-17(25)14-11-22(10-13-6-4-3-5-7-13)9-8-15(14)20-18(23)28-19/h3-7H,2,8-12H2,1H3

InChI Key

CHLGLQBCSUWPSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N=C2S1

Origin of Product

United States

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